molecular formula C17H26N2O4 B2366879 1-(4-Ethoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea CAS No. 2320897-74-1

1-(4-Ethoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea

Cat. No. B2366879
M. Wt: 322.405
InChI Key: CXAZJCZJCPEMJU-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea, also known as EPCMU, is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

A series of urea derivatives, including ones similar in structure to 1-(4-Ethoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea, were synthesized and assessed for their antiacetylcholinesterase activity. These compounds were designed to optimize conformational flexibility and spacer length between pharmacophoric units, showing that a flexible spacer like an ethoxyethyl chain can maintain high inhibitory activities when properly substituted. The optimal chain length was found to correspond to five methylene groups, allowing efficient interaction with enzyme hydrophobic binding sites. The study suggests that these flexible urea derivatives could serve as a basis for developing new acetylcholinesterase inhibitors (Vidaluc et al., 1995).

Synthesis of Carbocyclic Analogs of Uracil Nucleosides

Research on the treatment of hydroxyl derivatives with specific isocyanates, including those related to the compound , led to the synthesis of carbocyclic analogs of uridine, 2′-deoxyuridine, and 3′-deoxyuridine. These analogs were obtained through cyclization in acidic conditions, showcasing a method to create nucleoside analogs that could have potential applications in medicinal chemistry and drug development. However, these analogs did not show activity in certain biological tests, highlighting the complexity of designing effective therapeutic agents (Shealy & O'dell, 1976).

Photodegradation and Hydrolysis of Pesticides

A study investigated the photodegradation and hydrolysis of substituted urea herbicides, which are structurally related to the compound of interest. The research focused on understanding the environmental fate of these chemicals in water under various conditions. The findings indicated that the substituted ureas did not hydrolyze at the tested pH values and showed slow photodegradation at certain pH levels. This research contributes to the environmental sciences by providing insights into the degradation processes of urea-based herbicides, which is crucial for assessing their environmental impact and designing more eco-friendly alternatives (Gatidou & Iatrou, 2011).

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-2-22-15-7-5-14(6-8-15)19-16(21)18-13-17(23-12-11-20)9-3-4-10-17/h5-8,20H,2-4,9-13H2,1H3,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAZJCZJCPEMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2(CCCC2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea

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